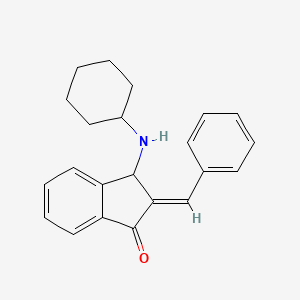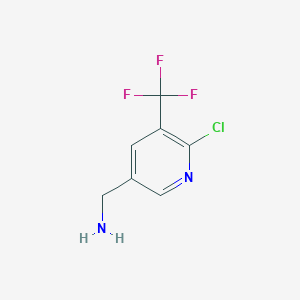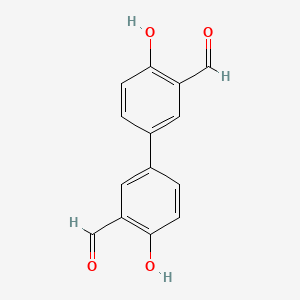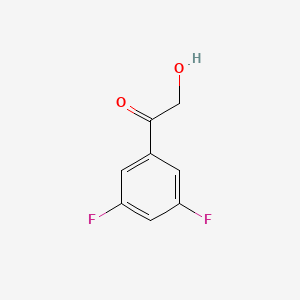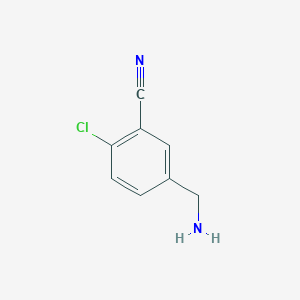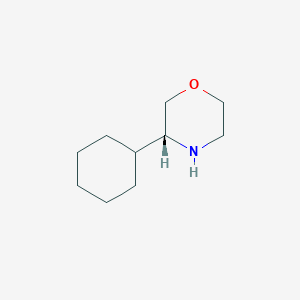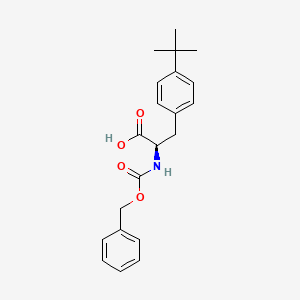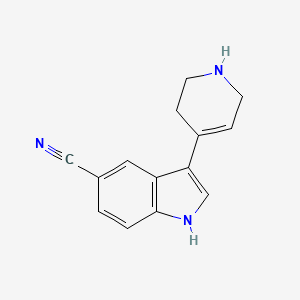
1-(3-Chloro-2-fluorophenyl)ethanamine
Vue d'ensemble
Description
1-(3-Chloro-2-fluorophenyl)ethanamine is a chemical compound with the molecular formula C8H9ClFN . It is also known by its IUPAC name 1-(3-chloro-2-fluorophenyl)ethanamine .
Molecular Structure Analysis
The molecular structure of 1-(3-Chloro-2-fluorophenyl)ethanamine consists of an ethanamine group (C2H5N) attached to a phenyl ring which is substituted with a chlorine atom at the 3rd position and a fluorine atom at the 2nd position . The InChI code for this compound is 1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis
1-(3-Chloro-2-fluorophenyl)ethanamine is a solid at room temperature . It has a molecular weight of 173.62 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
1-(3-Chloro-2-fluorophenyl)ethanamine has been explored in the synthesis of compounds with significant antibacterial and antifungal properties. In a study by Pejchal, Pejchalová, and Růžičková (2015), novel amides synthesized from this compound showed activity comparable or slightly better than certain standard medications against various bacterial and fungal strains (Pejchal, Pejchalová, & Růžičková, 2015).
Histamine Agonistic Activity
Another application is in the field of histamine agonistic activity. Zingel, Elz, and Schunack (1990) found that compounds derived from 1-(3-Chloro-2-fluorophenyl)ethanamine, specifically 2-phenylhistamines, showed high histamine H1-agonistic activity, particularly useful in medical applications (Zingel, Elz, & Schunack, 1990).
Analytical Chemistry and Drug Testing
In analytical chemistry and drug testing, derivatives of this compound have been synthesized and characterized for their potential clinical applications and as research chemicals. Dybek et al. (2019) investigated the properties of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, a compound related to 1-(3-Chloro-2-fluorophenyl)ethanamine, for its application in drug testing and analysis (Dybek et al., 2019).
Chiral Ligand Synthesis
The compound has been used in the synthesis of chiral, pseudo C3-symmetric complexes, which are important in the field of inorganic chemistry for their unique properties and applications. Canary et al. (1998) synthesized such ligands showing potential in various chemical applications (Canary et al., 1998).
Fluorometric Sensing
This compound plays a role in the development of fluorometric sensors. For instance, Wanichacheva et al. (2010) created a novel sensor based on 2-[3-(2-aminoethylsulfanyl)propylsulfanyl]ethanamine for the detection of mercury(II) ions (Wanichacheva et al., 2010).
Chemical Synthesis and Medicinal Chemistry
The compound is also used in the synthesis of various pharmaceutical agents. Brands et al. (2003) described an efficient synthesis of the NK(1) receptor antagonist Aprepitant using a derivative of 1-(3-Chloro-2-fluorophenyl)ethanamine (Brands et al., 2003).
Mécanisme D'action
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
1-(3-chloro-2-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEUCESYXQXKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



